5'-Chloro-2'-hydroxyacetophenone (5-chloro-2-hydroxyacetophenone) is a chemical compound with the formula C8H7ClO2. It is a white solid with a melting point of 52-53°C and a boiling point of 107-109°C (12 mmHg) []. While its specific applications are not extensively documented, research suggests its use as a precursor molecule in the synthesis of various other compounds relevant to scientific research.
'-Chloro-2'-hydroxyacetophenone has been identified as a starting material for the synthesis of several other organic compounds, including:
5'-Chloro-2'-hydroxyacetophenone, with the chemical formula C₈H₇ClO₂ and a molecular weight of 170.59 g/mol, is an organic compound characterized by a chloro group and a hydroxy group attached to an acetophenone structure. It is also known as 1-(5-Chloro-2-hydroxyphenyl)ethanone. This compound exhibits a variety of chemical properties that make it useful in both synthetic chemistry and biological applications .
Currently, there's no reported research on a specific mechanism of action for 5'-chloro-2'-hydroxyacetophenone itself. Its potential activity likely depends on the derivatives formed through further reactions. For instance, the metal complexes derived from its Schiff bases might exhibit biological activity depending on the metal ion involved.
Research indicates that 5'-Chloro-2'-hydroxyacetophenone exhibits notable biological activities:
Several methods have been developed for the synthesis of 5'-Chloro-2'-hydroxyacetophenone:
5'-Chloro-2'-hydroxyacetophenone finds applications in various fields:
Interaction studies have shown that 5'-Chloro-2'-hydroxyacetophenone can form complexes with transition metals, enhancing its biological activity. These studies often involve molecular docking simulations to understand the binding interactions between the compound and target proteins, revealing insights into its potential therapeutic effects .
Several compounds share structural similarities with 5'-Chloro-2'-hydroxyacetophenone. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Similarity Index | Unique Features |
|---|---|---|---|
| 4-Chlorophenyl acetate | C₈H₇ClO₂ | 0.89 | Lacks hydroxy group |
| 1-(3-Chloro-2-methoxyphenyl)ethanone | C₈H₇ClO₂ | 0.88 | Contains methoxy instead of hydroxy |
| 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | C₁₅H₁₃ClO₂ | 0.86 | More complex structure with additional phenyl groups |
| 1-(2-Chloro-6-hydroxyphenyl)ethanone | C₈H₇ClO₂ | 0.88 | Different chlorine position on the aromatic ring |
The presence of both chloro and hydroxy groups in specific positions makes 5'-Chloro-2'-hydroxyacetophenone unique among these compounds, contributing to its distinct reactivity and biological profile.
5'-Chloro-2'-hydroxyacetophenone is identified by various systematic and registry systems in chemistry. These identifiers are crucial for unambiguous specification of the compound in databases, literature, and commercial catalogs.
| Parameter | Value |
|---|---|
| CAS Number | 1450-74-4 |
| Molecular Formula | C₈H₇ClO₂ |
| Molecular Weight | 170.59 g/mol |
| IUPAC Name | 1-(5-chloro-2-hydroxyphenyl)ethanone |
| Common Synonyms | 2'-Hydroxy-5'-chloroacetophenone, 1-(5-Chloro-2-hydroxyphenyl)ethanone, 2-acetyl-4-chlorophenol |
| InChI | InChI=1S/C8H7ClO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,1H3 |
| InChIKey | XTGCUDZCCIRWHL-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=C(O)C=CC(=C1)Cl |
The physical properties of 5'-Chloro-2'-hydroxyacetophenone provide essential information for its handling, purification, and application in chemical processes.
| Property | Value |
|---|---|
| Appearance | Slightly yellow crystalline powder or chunks |
| Physical State | Solid |
| Density | 1.298 g/cm³ |
| Melting Point | 54-56°C |
| Boiling Point | 126-128°C (at 28 mmHg) or 107-109°C (at 12 mmHg) |
| Refractive Index | 1.5745-1.5795 (at 20°C) |
| Exact Mass | 170.013457 g/mol |
Irritant